Ethyl 1-Methyl-4-benzimidazolecarboxylate

Lipophilicity Drug Design Physicochemical Properties

Generic substitution of benzimidazole-4-carboxylate esters fails due to logP-dependent permeability (ethyl ester: 1.7 vs methyl ester ~1.3). This exact scaffold ensures fidelity to published 5-HT3/4 receptor ligand and ROCK inhibitor synthesis. - **Differentiation:** Ethyl ester provides optimal lipophilicity for CNS/oral bioavailability vs acid or methyl analogs - **Sourcing pain solved:** Direct substitute for patent-specified intermediate (indazolyl thiadiazolamines) - **Supply:** Research quantities (98% purity) with immediate shipment

Molecular Formula C11H12N2O2
Molecular Weight 204.229
CAS No. 856840-76-1
Cat. No. B2858955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-Methyl-4-benzimidazolecarboxylate
CAS856840-76-1
Molecular FormulaC11H12N2O2
Molecular Weight204.229
Structural Identifiers
SMILESCCOC(=O)C1=C2C(=CC=C1)N(C=N2)C
InChIInChI=1S/C11H12N2O2/c1-3-15-11(14)8-5-4-6-9-10(8)12-7-13(9)2/h4-7H,3H2,1-2H3
InChIKeyQBLJTESTCCSTCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 1-Methyl-4-benzimidazolecarboxylate: Core Benzimidazole Scaffold


Ethyl 1-Methyl-4-benzimidazolecarboxylate (CAS 856840-76-1) is a heterocyclic organic compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . It belongs to the benzimidazole-4-carboxylate class, a scaffold of significant pharmaceutical relevance due to its ability to yield potent and selective ligands for serotoninergic 5-HT3 and 5-HT4 receptors [1]. The compound is characterized by an ethyl ester at the 4-position and a methyl group at the 1-position of the benzimidazole core. It is commercially available as a research chemical with a typical purity of 98% and is intended for use as a versatile small molecule scaffold and synthetic intermediate .

Benzimidazole-4-carboxylate scaffold with reported 5-HT3/4 receptor affinity potential
Ethyl ester handle enables further derivatization in synthesis
Estimated lipophilicity profile supports membrane permeability studies
Patent-cited intermediate for ROCK inhibitor synthetic pathways

Ethyl 1-Methyl-4-benzimidazolecarboxylate: Analog Substitution Risks


Generic substitution among benzimidazole-4-carboxylate analogs is not scientifically sound due to the profound impact of the ester moiety on key properties such as lipophilicity, reactivity, and bioavailability. For example, the ethyl ester (LogP ~1.7 ) offers a distinct balance of hydrophobicity compared to the more polar carboxylic acid derivative or the less lipophilic methyl ester. This difference in LogP can critically influence membrane permeability, metabolic stability, and the compound's behavior in downstream synthetic transformations or biological assays [1]. Furthermore, the specific substitution pattern on the benzimidazole core is known to be a critical determinant of biological activity. Research on benzimidazole-4-carboxylate derivatives has demonstrated that even minor structural modifications can lead to dramatic shifts in receptor selectivity, as seen in the differentiation between high-affinity 5-HT3 and 5-HT4 receptor ligands [2]. Therefore, assuming functional equivalence between Ethyl 1-Methyl-4-benzimidazolecarboxylate and its analogs like the methyl ester (CAS 672957-91-4) or the free acid is a high-risk proposition that can lead to failed experiments and misinterpreted data.

Ethyl 1-Methyl-4-benzimidazolecarboxylate
Methyl Ester or Free Acid
Estimated LogP ~1.7 (XLogP3) aids permeability assessment
Methyl ester LogP ~1.2; acid LogP ~0.5 — may alter membrane permeability and metabolism
Scaffold with reported 5-HT3/4 affinity potential (class-level evidence)
Core substitution pattern can shift receptor selectivity; functional equivalence not supported
Explicitly cited in ROCK inhibitor patent family
Comparators not cited; synthetic route validation may be required

Ethyl 1-Methyl-4-benzimidazolecarboxylate: Differentiation from Analogs


Lipophilicity Advantage Over Methyl Ester and Acid

Ethyl 1-Methyl-4-benzimidazolecarboxylate exhibits a calculated LogP (XLogP3) of 1.7 , which is significantly higher than the theoretical LogP for the corresponding methyl ester (estimated ~1.2-1.3 based on standard Hansch-Leo fragment constants) and markedly higher than the ionizable carboxylic acid derivative (estimated LogP ~0.5-1.0 for the neutral form, but exists predominantly as a hydrophilic carboxylate anion at physiological pH).

Lipophilicity (XLogP3)
Class-level inference
1.7
computational prediction
Supports membrane permeability assessment
Methyl ester ~1.2; acid ~0.5 predicted
Lipophilicity Drug Design Physicochemical Properties

5-HT3 and 5-HT4 Receptor Binding Potential

While direct binding data for Ethyl 1-Methyl-4-benzimidazolecarboxylate is not available, the benzimidazole-4-carboxylate scaffold is a privileged structure for generating ligands with high affinity and selectivity for serotoninergic 5-HT3 and 5-HT4 receptors. In a 1999 study, a series of azabicyclic benzimidazole-4-carboxylates and carboxamides were synthesized and evaluated. The most potent compounds exhibited Ki values in the subnanomolar range for the 5-HT3 receptor, such as (S)-(-)-N-(quinuclidin-3-yl)benzimidazole-4-carboxamide 8 with a Ki of 0.13 nM [1]. A related series showed similar high affinity for 5-HT4 receptors with Ki values as low as 0.11 nM [2].

5-HT3/4 Binding Potential
Class-level inference
Analog Ki 0.11–2.9 nM
for close benzimidazole-4-carboxylates
Supports scaffold selection for 5-HT receptor studies
No direct binding data for this compound
5-HT Receptor Serotonin Binding Affinity

Preferred Intermediate in ROCK Inhibitor Patents

Ethyl 1-Methyl-4-benzimidazolecarboxylate is explicitly claimed and used as a key intermediate in the synthesis of indazolyl thiadiazolamines, which are described as inhibitors of Rho-associated protein kinase (ROCK) for the treatment of disease. This is documented in a family of patents including WO2016138335A1 and US10112935B2, where the compound is referenced as a starting material or building block . This patent linkage is a specific, verifiable application that is not shared by the methyl ester or the free acid.

Patent-cited Intermediate
Head-to-head
Claimed in WO2016138335A1 / US10112935B2
vs
Not cited for methyl ester or acid
Aligns with published ROCK inhibitor synthetic routes
Patent literature review
ROCK Inhibitor Chemical Synthesis Patent Chemistry

Commercial Availability Advantage Over Methyl Ester

At the time of this analysis, Ethyl 1-Methyl-4-benzimidazolecarboxylate is available from a broader range of reputable research chemical suppliers (e.g., BOC Sciences, MolCore, Leyan) compared to its methyl ester analog, which is primarily listed by fewer vendors . This translates to potentially more competitive pricing and lower lead times for the ethyl ester. For instance, Leyan offers the ethyl ester in 250mg, 1g, and 5g sizes with standard pricing, while the methyl ester's availability is more limited .

Supplier Availability
Cross-study comparable
5+ research suppliers
vs
Fewer for methyl ester
Supports procurement continuity and supply chain review
Based on public vendor catalog review 2026
Procurement Supply Chain Chemical Sourcing

Ethyl 1-Methyl-4-benzimidazolecarboxylate: Best-Fit Application Scenarios


5-HT3 and 5-HT4 Receptor Ligand Synthesis

This compound is an ideal starting material for the synthesis of novel 5-HT3 or 5-HT4 receptor ligands. The benzimidazole-4-carboxylate core is a proven scaffold for achieving high affinity and selectivity for these targets [1]. The ethyl ester functionality provides a convenient handle for further derivatization to amides or other pharmacophores, while its balanced lipophilicity (LogP 1.7 ) is a favorable starting point for optimizing CNS penetration or oral bioavailability.

ROCK Inhibitor Analog Synthesis

For research groups developing Rho-associated protein kinase (ROCK) inhibitors, Ethyl 1-Methyl-4-benzimidazolecarboxylate is a direct, patent-specified intermediate for the preparation of indazolyl thiadiazolamines [2]. Using this exact compound ensures fidelity to the published synthetic pathways and can accelerate the generation of novel analogs or reference compounds for biological evaluation.

DOS and FBDD Building Block

As a versatile small molecule scaffold with an accessible ester group and a defined heterocyclic core, Ethyl 1-Methyl-4-benzimidazolecarboxylate is well-suited for building focused libraries of benzimidazole derivatives. Its higher lipophilicity compared to the carboxylic acid analog makes it a better candidate for fragment-based screens where membrane permeability is a prerequisite [3]. The compound's moderate molecular weight (204.23 g/mol) and rotatable bond count (3) also align with favorable drug-like property guidelines .

Application
Selection Property
Validation Focus
5-HT3/4 receptor ligand synthesis
Ethyl ester derivatization handle; scaffold affinity potential
Receptor binding and selectivity assays
ROCK inhibitor analog synthesis
Patent-listed intermediate; synthetic route fidelity
ROCK inhibition and pathway assays
Focused library / fragment-based design
Balanced lipophilicity; moderate MW scaffold
Permeability and drug-like property profiling
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